molecular formula C13H17NO5 B3005234 a-(Boc-amino)-3-hydroxybenzeneacetic acid CAS No. 39274-53-8

a-(Boc-amino)-3-hydroxybenzeneacetic acid

Cat. No. B3005234
CAS RN: 39274-53-8
M. Wt: 267.281
InChI Key: OWZGHJNAVZKAIL-UHFFFAOYSA-N
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Description

“a-(Boc-amino)-3-hydroxybenzeneacetic acid” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamates, are used in organic synthesis to protect amines and amino acids . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the chemoselective BOC protection of amines, including catalyst and solvent-free media .


Molecular Structure Analysis

The molecular structure of “a-(Boc-amino)-3-hydroxybenzeneacetic acid” can be determined by analyzing the NMR spectrum in DMSO-d6 . The chemical shifts, integrals, and multiplicities should be considered .


Physical And Chemical Properties Analysis

The physical and chemical properties of “a-(Boc-amino)-3-hydroxybenzeneacetic acid” can be influenced by the unique electronic properties of the Boc group . These properties can have significant effects on protein stability, protein-protein as well as ligand-receptor interactions .

Scientific Research Applications

Peptide Synthesis

Boc-amino acids are commonly used in peptide synthesis. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds. For example, Boc-Phe-OH has been used in aqueous microwave-assisted solid-phase synthesis to create peptides like Leu-enkephalin .

Structural Modification of Pharmaceuticals

Amino acids, including those with Boc protection groups, are applied in the structural modification of pharmaceutical compounds to enhance their properties or efficacy. Derivatives of compounds without Boc protection have been evaluated for in vivo antitumor activity .

Chemoselective Protection

The Boc group is an essential tool for the chemoselective protection of amines in amino acids. This process is crucial for synthesizing complex molecules while maintaining the integrity of sensitive functional groups .

Deprotection Methodologies

After serving its purpose, the Boc group can be removed efficiently using various deprotection methodologies. An example is the use of a Brønsted acidic deep eutectic solvent for N-Boc deprotection, which is both efficient and sustainable .

Mechanism of Action

Target of Action

The primary target of a-(Boc-amino)-3-hydroxybenzeneacetic acid is the amine group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protective group for these amines, which often need to be protected in synthetic reactions .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Biochemical Pathways

The Boc-protection process affects the biochemical pathways of the target amines. The Boc group prevents these amines from reacting with other compounds in the system, thereby influencing the overall biochemical pathway . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Pharmacokinetics

The boc group is known to be stable and resistant to various conditions, which may influence the compound’s bioavailability .

Result of Action

The primary result of the action of a-(Boc-amino)-3-hydroxybenzeneacetic acid is the protection of amines. This protection allows for more controlled and selective chemical reactions, as the Boc group prevents the amines from reacting with other compounds . After the desired reactions have taken place, the Boc group can be removed, freeing the amines to participate in further reactions .

Action Environment

The action of a-(Boc-amino)-3-hydroxybenzeneacetic acid can be influenced by various environmental factors. For example, the Boc-protection process can be conducted under either aqueous or anhydrous conditions . Additionally, the stability of the Boc group can be affected by the pH and temperature of the environment . Therefore, careful control of these environmental factors is crucial for the effective use of this compound.

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protection equipment and ensure adequate ventilation when handling these compounds .

Future Directions

There is ongoing research into the use of Boc-protected amino acids in various applications. For example, there is interest in the development of water-based microwave-assisted peptide synthesis using Boc-amino acid nanoparticles . This represents a green and eco-friendly method for peptide synthesis .

properties

IUPAC Name

2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZGHJNAVZKAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-(Boc-amino)-3-hydroxybenzeneacetic acid

CAS RN

39274-53-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid
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